molecular formula C5H5BrN2 B1613727 3-Bromo-5-methylpyridazine CAS No. 1257854-82-2

3-Bromo-5-methylpyridazine

Cat. No. B1613727
M. Wt: 173.01 g/mol
InChI Key: HXLGAWFLMIDXHV-UHFFFAOYSA-N
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Description

3-Bromo-5-methylpyridazine is a chemical compound with the molecular formula C5H5BrN2. It has a molecular weight of 173.01 g/mol . This compound is a derivative of pyridazine, which is an organic compound where two carbons in the benzene ring are replaced by nitrogen atoms .


Synthesis Analysis

The synthesis of 3-Bromo-5-methylpyridazine has been reported in various studies. One efficient synthesis method uses 5-methylnicotinic acid as the starting material, yielding a 65.9% overall yield . This method is praised for its simplicity, efficiency, and environmental friendliness .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methylpyridazine is characterized by the presence of a bromine atom and a methyl group attached to a pyridazine ring . The structure analysis reveals that it has a density of 1.6±0.1 g/cm^3, a boiling point of 285.0±20.0 °C at 760 mmHg, and a flash point of 126.2±21.8 °C .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-5-methylpyridazine are not detailed in the search results, pyridazinones, a category of pyridazine which includes 3-Bromo-5-methylpyridazine, have been found to exhibit a wide range of pharmacological activities . Protodeboronation of alkyl boronic esters is one reaction that has been reported .


Physical And Chemical Properties Analysis

3-Bromo-5-methylpyridazine has a density of 1.6±0.1 g/cm^3, a boiling point of 285.0±20.0 °C at 760 mmHg, and a flash point of 126.2±21.8 °C . It has a molar refractivity of 35.0±0.3 cm^3, a polar surface area of 26 Å^2, and a molar volume of 108.3±3.0 cm^3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Routes : "3-Bromo-6-methylpyridazine" has been synthesized through a method involving cyclization, dehydrogenation, and substitution reactions, providing an efficient pathway for its production (Xin Bing-wei, 2008). This methodology underscores the chemical versatility and potential utility of bromo-methylpyridazine derivatives in synthetic chemistry.

Bioactive Compound Development

  • Anticancer Activity : Novel pyridazine derivatives, including compounds structurally related to "3-Bromo-5-methylpyridazine," have shown potential in cancer treatment. For instance, "7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine" derivatives were synthesized and found to initiate apoptosis in colon cancer cells, highlighting the role of pyridazine compounds in developing new anticancer agents (Agnieszka Gornowicz et al., 2020).

Material Science and Corrosion Inhibition

  • Steel Corrosion Inhibition : Pyridazine compounds have been studied for their effectiveness in inhibiting steel corrosion in acidic environments. "5-(2-chlorobenzyl)-6-methylpyridazine-3(2H)-thione" was found to significantly prevent steel corrosion in a 0.5M H2SO4 solution, demonstrating the potential of pyridazine derivatives as corrosion inhibitors (M. Bouklah et al., 2006).

Antiviral Applications

  • Antiavian Influenza Virus Activity : A study described a new route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable activity against the avian influenza virus. This indicates the potential use of pyridazine-based compounds in antiviral drug development (A. Hebishy et al., 2020).

Safety And Hazards

The safety data sheet for 3-Bromo-5-methylpyridazine indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using only in a well-ventilated area, avoiding breathing dust, wearing protective clothing, gloves, safety glasses, and washing thoroughly after handling .

properties

IUPAC Name

3-bromo-5-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c1-4-2-5(6)8-7-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLGAWFLMIDXHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625619
Record name 3-Bromo-5-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methylpyridazine

CAS RN

1257854-82-2
Record name 3-Bromo-5-methylpyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257854-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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